Cas no 2272-45-9 ((E)-N-Benzylidene-4-methylaniline)

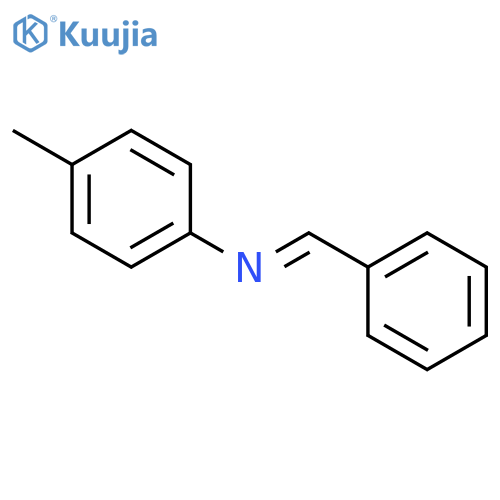

2272-45-9 structure

商品名:(E)-N-Benzylidene-4-methylaniline

(E)-N-Benzylidene-4-methylaniline 化学的及び物理的性質

名前と識別子

-

- (E)-N-Benzylidene-4-methylaniline

- BENZAL-P-TOLUIDINE

- Benzenamine,4-methyl-N-(phenylmethylene)-

- 4-methyl-N-(phenylmethylene)-benzenamine

- 4-Methyl-N-benzylideneaniline

- Benzylidene-(4-methylphenyl)-amine

- N-(4-Methylphenyl)-1-Phenylmethanimine

- N-(4-methylphenyl)-N-(1-phenylmethylidene)amine

- N-(benzylidene)-4-methylaniline

- N-benzylide

- N-benzylidene-(4-methoxy-phenyl)-amine

- N-Benzylidene-4-methylbenzenamine

- N-Benzylidene-p-methylaniline

- N-Phenylmethylene-p-toluenesulfonamide

- N-p-Tolylbenzenemethanimine

- p-methyl-benzalaniline

- 2272-45-9

- MSFVFFZPHJPOHP-UHFFFAOYSA-N

- 1613-92-9

- 4-methyl-N-[(Z)-phenylmethylidene]aniline

- NSC95590

- AKOS003632481

- Benzenamine, 4-methyl-N-(phenylmethylene)-

- NSC-95590

- HMS1449J10

- N-Benzylidene-p-toluidine

- 4-Methyl-N-[phenylmethylidene]aniline #

- 4-Methyl-N-[(E)-phenylmethylidene]aniline

- IDI1_017931

- DTXSID201247332

- FT-0695169

- DTXSID10870953

- 116546-08-8

- NS00048485

- NCIOpen2_001320

- NSC 95590

- MSFVFFZPHJPOHP-RVDMUPIBSA-N

- Maybridge3_006544

- N-Benzylidene-p-toluidine, >=96.0%

- CHEMBL465293

- N-Benzylidene-4-methylaniline

- Benzal-p-toluidin

- SCHEMBL445024

- EINECS 218-879-6

- [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine

-

- MDL: MFCD00278368

- インチ: InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+

- InChIKey: MSFVFFZPHJPOHP-RVDMUPIBSA-N

- ほほえんだ: C(=N/C1C=CC(C)=CC=1)\C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 195.10500

- どういたいしつりょう: 195.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 12.4Ų

じっけんとくせい

- 色と性状: 黄色の油状液体又は結晶

- 密度みつど: 1.0778 (rough estimate)

- ゆうかいてん: 35°C

- ふってん: 321.94°C (rough estimate)

- 屈折率: 1.6353 (estimate)

- PSA: 12.36000

- LogP: 3.74560

- ようかいせい: アセトンに溶け、水に溶けない

(E)-N-Benzylidene-4-methylaniline セキュリティ情報

(E)-N-Benzylidene-4-methylaniline 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(E)-N-Benzylidene-4-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB77062-1g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 96% | 1g |

$97.00 | 2024-04-20 | |

| TRC | E120585-2.5g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 2.5g |

$ 1400.00 | 2022-06-05 | ||

| Alichem | A019139341-5g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 95% | 5g |

$400.00 | 2023-09-02 | |

| A2B Chem LLC | AB77062-5g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 96% | 5g |

$380.00 | 2024-04-20 | |

| A2B Chem LLC | AB77062-25g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 96% | 25g |

$1316.00 | 2024-04-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 690686-5G |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | ≥96.0% | 5G |

¥4713.14 | 2022-02-24 | |

| TRC | E120585-1g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 1g |

$ 840.00 | 2022-06-05 | ||

| A2B Chem LLC | AB77062-10g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 96% | 10g |

$662.00 | 2024-04-20 | |

| Crysdot LLC | CD12094069-10g |

(E)-N-Benzylidene-4-methylaniline |

2272-45-9 | 95+% | 10g |

$447 | 2024-07-24 |

(E)-N-Benzylidene-4-methylaniline 関連文献

-

1. Reactions of beryllium alkyls with carbonyl and azomethine groups: addition, reduction, complex formation, and ortho-metallationRichard A. Andersen,Geoffrey E. Coates J. Chem. Soc. Dalton Trans. 1974 1171

-

Maria Ciaccia,Silvia Pilati,Roberta Cacciapaglia,Luigi Mandolini,Stefano Di Stefano Org. Biomol. Chem. 2014 12 3282

-

Anna Zep,Satoshi Aya,Kenji Aihara,Kenji Ema,Damian Pociecha,Karolina Madrak,Piotr Bernatowicz,Hideo Takezoe,Ewa Gorecka J. Mater. Chem. C 2013 1 46

-

4. Aromatic annelation by reaction of arylimidoyl radicals with alkynes: evidence for the intervention of a spirocyclohexadienyl radical in the synthesis of substituted quinolinesRino Leardini,Daniele Nanni,Gian Franco Pedulli,Antonio Tundo,Giuseppe Zanardi J. Chem. Soc. Perkin Trans. 1 1986 1591

-

Xinjiang Cui,Chengming Zhang,Feng Shi,Youquan Deng Chem. Commun. 2012 48 9391

2272-45-9 ((E)-N-Benzylidene-4-methylaniline) 関連製品

- 891-32-7(Benzylidene-2-naphthylamine)

- 538-51-2(N,1-diphenylmethanimine)

- 2362-77-8(Benzenamine,N-[(4-methylphenyl)methylene]-)

- 890-51-7(N-(1-Naphthyl)-N-(phenylmethylene)amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量